molecular formula C15H12O4 B13777916 3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone

3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone

Cat. No.: B13777916
M. Wt: 256.25 g/mol
InChI Key: VLFVSMPTIWLUJI-UHFFFAOYSA-N
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Description

3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone is an organic compound with the molecular formula C14H12O3 It is known for its unique structure, which includes a methoxyphenoxy group attached to an isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone typically involves the reaction of 4-methoxyphenol with phthalic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)propanal: This compound has a similar methoxyphenyl group but differs in its core structure.

    3-(4-methoxyphenyl)propionic acid: Another related compound with a methoxyphenyl group and a propionic acid moiety.

Uniqueness

3-(4-methoxyphenoxy)-1(3H)-Isobenzofuranone is unique due to its isobenzofuranone core, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3-(4-methoxyphenoxy)-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H12O4/c1-17-10-6-8-11(9-7-10)18-15-13-5-3-2-4-12(13)14(16)19-15/h2-9,15H,1H3

InChI Key

VLFVSMPTIWLUJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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